3,9-Dimethylphenanthrene
Overview
Description
3,9-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C16H14 It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 3 and 9 positions on the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Dimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the selective formation of the dimethylated product.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 3,9-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated phenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; sulfonation using sulfur trioxide or oleum.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro or tetrahydrophenanthrene derivatives.
Substitution: Nitro or sulfonated phenanthrene derivatives.
Scientific Research Applications
3,9-Dimethylphenanthrene has several applications in scientific research:
Chemistry: Used as a model compound in studies of polycyclic aromatic hydrocarbons (PAHs) and their reactivity.
Biology: Investigated for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the synthesis of advanced materials, dyes, and organic semiconductors.
Mechanism of Action
The mechanism of action of 3,9-Dimethylphenanthrene involves its interaction with molecular targets such as enzymes and receptors. Its planar structure allows it to intercalate into DNA, potentially causing mutations. Additionally, it can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Phenanthrene: The parent compound without methyl groups.
1,2-Dimethylphenanthrene: Another dimethylated derivative with methyl groups at different positions.
Anthracene: A structural isomer of phenanthrene with a different arrangement of benzene rings.
Uniqueness: 3,9-Dimethylphenanthrene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in biological activity and environmental behavior compared to other methylated phenanthrenes.
Properties
IUPAC Name |
3,9-dimethylphenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-7-8-13-10-12(2)14-5-3-4-6-15(14)16(13)9-11/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXOWAVGWFQJHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70984848 | |
Record name | 3,9-Dimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70984848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66291-32-5 | |
Record name | Phenanthrene, 3,9-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066291325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,9-Dimethylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70984848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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